![molecular formula C17H24N4O2 B5037706 N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(isopropylamino)nicotinamide](/img/structure/B5037706.png)
N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(isopropylamino)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(isopropylamino)nicotinamide, also known as DPIN or FK866, is a small molecule inhibitor of nicotinamide adenine dinucleotide (NAD) biosynthesis. It was first synthesized in 1999 by researchers at the Friedrich Miescher Institute for Biomedical Research in Switzerland. Since then, DPIN has been extensively studied for its potential applications in cancer therapy, inflammation, and autoimmune diseases.
Mechanism of Action
N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(isopropylamino)nicotinamide inhibits NAMPT by binding to its active site and preventing the conversion of nicotinamide mononucleotide (NMN) to NAD. This results in a depletion of intracellular NAD levels, which leads to the activation of the AMP-activated protein kinase (AMPK) pathway. The activation of AMPK leads to the inhibition of mTOR signaling, which is a key pathway involved in cell growth and proliferation. This ultimately leads to cell death in cancer cells.
Biochemical and Physiological Effects
N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(isopropylamino)nicotinamide has been shown to have several biochemical and physiological effects in addition to its anti-tumor activity. It has been shown to reduce inflammation in animal models of arthritis and multiple sclerosis. It has also been shown to improve glucose tolerance and insulin sensitivity in obese mice.
Advantages and Limitations for Lab Experiments
N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(isopropylamino)nicotinamide is a potent and selective inhibitor of NAMPT, making it a valuable tool for studying the role of NAD in cellular processes. However, its potency also makes it difficult to use in vivo, as high doses can lead to toxicity. Additionally, N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(isopropylamino)nicotinamide has poor solubility in water, which can make it difficult to administer in animal models.
Future Directions
There are several future directions for research on N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(isopropylamino)nicotinamide. One area of interest is in combination therapy with other anti-cancer agents. N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(isopropylamino)nicotinamide has been shown to enhance the activity of chemotherapy drugs, such as gemcitabine, in preclinical models of cancer. Another area of interest is in the development of more potent and selective NAMPT inhibitors that can be used in vivo with fewer side effects. Finally, there is interest in exploring the role of NAD in aging and age-related diseases, and N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(isopropylamino)nicotinamide could be a valuable tool for studying this area of research.
Synthesis Methods
N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(isopropylamino)nicotinamide is synthesized through a multistep process that involves the reaction of 3,5-dimethyl-4-isoxazolecarboxylic acid with 1-bromo-3-chloropropane to form the intermediate 3-(3,5-dimethyl-4-isoxazolyl)propyl bromide. This intermediate is then reacted with 6-amino-nicotinamide to form N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(isopropylamino)nicotinamide.
Scientific Research Applications
N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(isopropylamino)nicotinamide has been shown to have potent anti-tumor activity in preclinical models of cancer. It works by inhibiting the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is the rate-limiting enzyme in the biosynthesis of NAD. NAD is an essential co-factor for many cellular processes, including DNA repair, energy metabolism, and cell signaling. By inhibiting NAMPT, N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(isopropylamino)nicotinamide reduces the levels of NAD in cancer cells, leading to their death.
properties
IUPAC Name |
N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-6-(propan-2-ylamino)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-11(2)20-16-8-7-14(10-19-16)17(22)18-9-5-6-15-12(3)21-23-13(15)4/h7-8,10-11H,5-6,9H2,1-4H3,(H,18,22)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQQUCENBAVSLSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCCNC(=O)C2=CN=C(C=C2)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(isopropylamino)nicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-{3-[(4-chlorobenzyl)thio]-1H-1,2,4-triazol-1-yl}-N'-(methoxymethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B5037625.png)
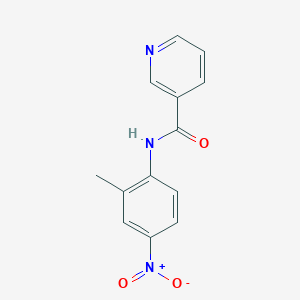
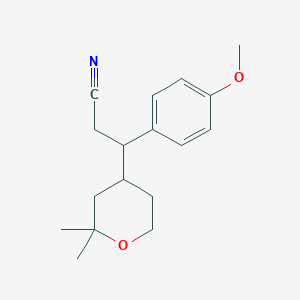
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B5037650.png)
![1-(4-biphenylyl)-3-[(4-hydroxyphenyl)amino]-2-propen-1-one](/img/structure/B5037660.png)
![5,7-diphenyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepine perchlorate](/img/structure/B5037671.png)
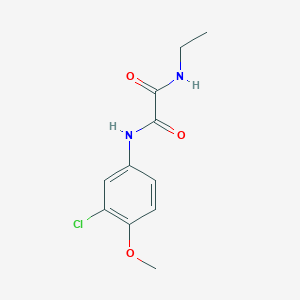
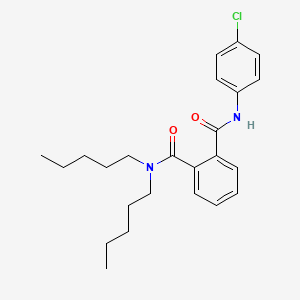
![5-{2-[3-(3,4-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5037692.png)
![N-(2-chlorophenyl)-N'-[2-(4-methylphenoxy)ethyl]ethanediamide](/img/structure/B5037698.png)
![N-[4-({[(3-bromo-4-methoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B5037699.png)
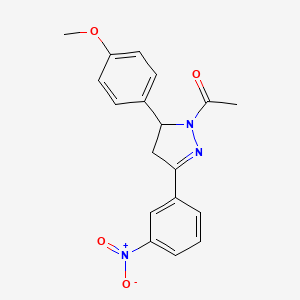
![1-phenyl-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B5037727.png)
![1-(4-bromophenyl)-5-[4-(1-piperidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5037729.png)